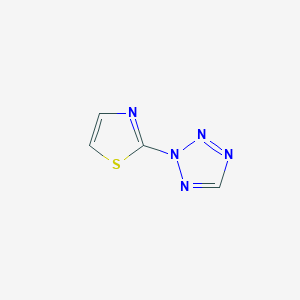
2-(Tetrazol-2-yl)-1,3-thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Tetrazol-2-yl)-1,3-thiazole, also known as this compound, is a useful research compound. Its molecular formula is C4H3N5S and its molecular weight is 153.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antimicrobial Activity
Research indicates that thiazole derivatives, including 2-(Tetrazol-2-yl)-1,3-thiazole, exhibit notable antimicrobial properties. A study synthesized a series of thiourea derivatives of thiazole and tested them against various microorganisms. The findings revealed that certain derivatives showed potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains, with minimum inhibitory concentration (MIC) values ranging from 0.7 to 2.8 μg/mL .
Table 1: Antimicrobial Activity of Thiazole Derivatives
| Compound | Target Microorganism | MIC (μg/mL) |
|---|---|---|
| Compound A | MRSA | 0.7 |
| Compound B | VISA | 1.5 |
| Compound C | VRSA | 2.8 |
Anticancer Applications
The anticancer potential of this compound has been explored through various studies focusing on its cytotoxic effects against different cancer cell lines. One study reported the synthesis of thiazole derivatives containing indole moieties and their evaluation for antitumor activity on human tumor cell lines such as cervix cancer (KB/HELA) and ovarian carcinoma (SK-OV-3). The results indicated significant cytotoxicity with IC50 values in the range of 10–30 µM for some derivatives .
Table 2: Cytotoxicity of Thiazole Derivatives Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound D | KB/HELA | 15 |
| Compound E | SK-OV-3 | 20 |
| Compound F | SF-268 | 25 |
Anticonvulsant Activity
The anticonvulsant properties of thiazole derivatives have also been documented. A study on novel thiazole-linked compounds demonstrated their efficacy in reducing seizure activity in animal models. For instance, one derivative showed a median effective dose (ED50) of 18.4 mg/kg in the electroshock seizure test, indicating strong anticonvulsant potential .
Table 3: Anticonvulsant Activity of Thiazole Derivatives
| Compound | Test Type | ED50 (mg/kg) |
|---|---|---|
| Compound G | Electroshock Test | 18.4 |
| Compound H | PTZ-induced Seizures | 24.0 |
Case Studies
Case Study 1: Antimicrobial Efficacy
A group synthesized a series of thiazole derivatives and evaluated their activity against clinical isolates of MRSA. The most potent compound exhibited an MIC comparable to standard antibiotics like vancomycin, suggesting its potential as a lead compound for developing new antimicrobial agents.
Case Study 2: Anticancer Potential
In vitro studies on a panel of human tumor cell lines demonstrated that certain thiazole derivatives significantly inhibited cell proliferation, with some compounds outperforming established chemotherapeutics like cisplatin.
Case Study 3: Anticonvulsant Properties
Research involving animal models highlighted the effectiveness of specific thiazole derivatives in providing protection against induced seizures, paving the way for further exploration into their mechanisms and potential therapeutic uses.
Propriétés
Numéro CAS |
154823-22-0 |
|---|---|
Formule moléculaire |
C4H3N5S |
Poids moléculaire |
153.17 g/mol |
Nom IUPAC |
2-(tetrazol-2-yl)-1,3-thiazole |
InChI |
InChI=1S/C4H3N5S/c1-2-10-4(5-1)9-7-3-6-8-9/h1-3H |
Clé InChI |
RUQWDOHKHJKYHU-UHFFFAOYSA-N |
SMILES |
C1=CSC(=N1)N2N=CN=N2 |
SMILES canonique |
C1=CSC(=N1)N2N=CN=N2 |
Synonymes |
2H-Tetrazole, 2-(2-thiazolyl)- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















